![molecular formula C22H27ClN2O3 B5158532 3-chloro-N-cyclopentyl-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5158532.png)
3-chloro-N-cyclopentyl-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-cyclopentyl-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}benzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the central nervous system. Inhibition of GABA aminotransferase leads to increased levels of GABA in the brain, which can have a range of effects on neurotransmission and behavior. CPP-115 has been the subject of extensive scientific research due to its potential therapeutic applications.
作用機序
3-chloro-N-cyclopentyl-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}benzamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA. By increasing the levels of GABA in the brain, this compound can modulate neurotransmission and affect behavior. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By increasing the levels of GABA, this compound can reduce the activity of neurons and dampen the effects of excitatory neurotransmitters.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including increased levels of GABA in the brain, reduced activity of excitatory neurotransmitters, and altered patterns of neuronal firing. These effects can lead to changes in behavior, including reduced drug-seeking behavior and anticonvulsant effects.
実験室実験の利点と制限
One advantage of 3-chloro-N-cyclopentyl-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}benzamide is its potency and selectivity for GABA aminotransferase. This makes it a useful tool for studying the role of GABA in the brain and for developing new treatments for addiction and epilepsy. However, one limitation is that this compound is not selective for GABA aminotransferase in all tissues, which can lead to off-target effects.
将来の方向性
There are several future directions for research on 3-chloro-N-cyclopentyl-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}benzamide, including:
1. Further studies on the potential therapeutic applications of this compound, particularly in the treatment of addiction and epilepsy.
2. Development of more selective inhibitors of GABA aminotransferase, which could reduce the risk of off-target effects.
3. Studies on the long-term effects of this compound on behavior and brain function.
4. Exploration of the potential use of this compound in combination with other drugs or therapies for addiction and epilepsy.
5. Investigation of the effects of this compound on other neurotransmitter systems in the brain.
合成法
3-chloro-N-cyclopentyl-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}benzamide can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. One common method involves the reaction of 3-chlorobenzoyl chloride with cyclopentylamine, followed by the addition of 1-(3-furylmethyl)-4-piperidinol and triethylamine. The resulting compound is then treated with sodium hydroxide to form this compound.
科学的研究の応用
3-chloro-N-cyclopentyl-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}benzamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of addiction and epilepsy. In preclinical studies, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, including cocaine and methamphetamine addiction. It has also been shown to have anticonvulsant effects in animal models of epilepsy, suggesting that it may be a promising treatment for this condition.
特性
IUPAC Name |
3-chloro-N-cyclopentyl-4-[1-(furan-3-ylmethyl)piperidin-4-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O3/c23-20-13-17(22(26)24-18-3-1-2-4-18)5-6-21(20)28-19-7-10-25(11-8-19)14-16-9-12-27-15-16/h5-6,9,12-13,15,18-19H,1-4,7-8,10-11,14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZLLGSZHOGALC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=C(C=C2)OC3CCN(CC3)CC4=COC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

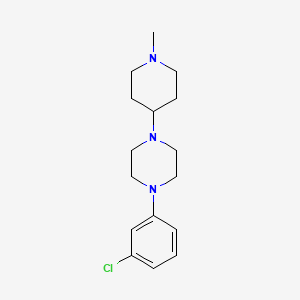
![5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5158465.png)
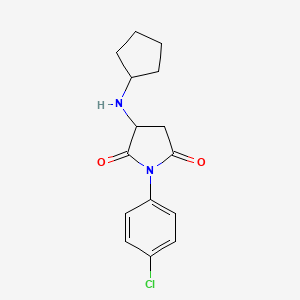
![N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-2-phenylacetamide](/img/structure/B5158503.png)
![N-(3-chloro-4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B5158510.png)
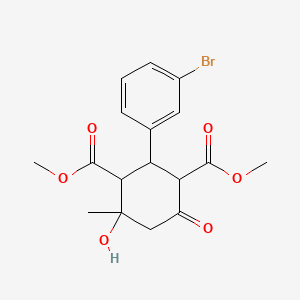
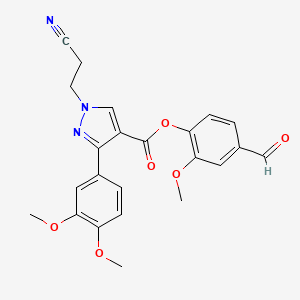
![allyl 2-[(2-methoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5158534.png)
![2-(3-methylphenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5158543.png)
![1-[(5-methyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5158551.png)
![3-benzyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5158552.png)
![4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline](/img/structure/B5158553.png)
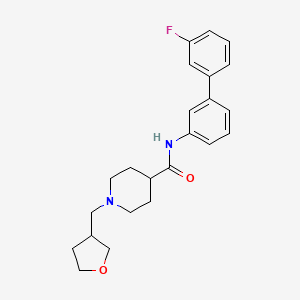
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 1-naphthoate](/img/structure/B5158565.png)